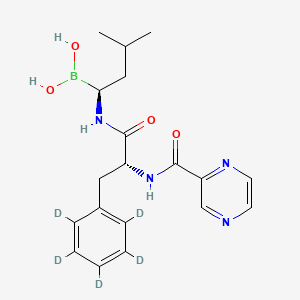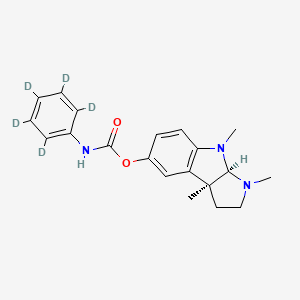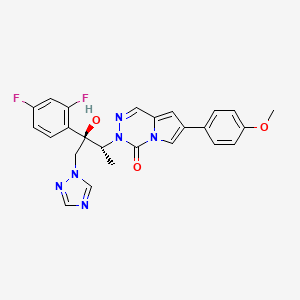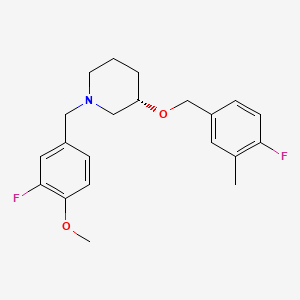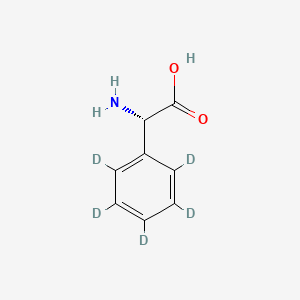
L-(+)-2-Phenylglycine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-(+)-2-Phenylglycine-d5 is a deuterated form of L-(+)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. This compound is known for its stability and unique properties, which make it valuable in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
L-(+)-2-Phenylglycine-d5 can be synthesized through several methods. One common approach involves the deuteration of L-(+)-2-Phenylglycine using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium. Another method involves the use of deuterated benzaldehyde as a starting material, which undergoes a series of reactions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on a commercial scale.
化学反応の分析
Types of Reactions
L-(+)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce phenylethylamines.
科学的研究の応用
L-(+)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a tool in drug metabolism studies.
Industry: this compound is used in the production of deuterated drugs and other specialty chemicals.
作用機序
The mechanism of action of L-(+)-2-Phenylglycine-d5 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing researchers to study the compound’s behavior in different environments. In biological systems, it can be incorporated into metabolic pathways, providing insights into enzyme activities and metabolic fluxes.
類似化合物との比較
Similar Compounds
L-(+)-2-Phenylglycine: The non-deuterated form of the compound.
D-Phenylglycine: An enantiomer with different stereochemistry.
Deuterated Amino Acids: Other amino acids with deuterium atoms, such as deuterated alanine or glycine.
Uniqueness
L-(+)-2-Phenylglycine-d5 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its stability and specific isotopic labeling make it a valuable tool in various research fields.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChIキー |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
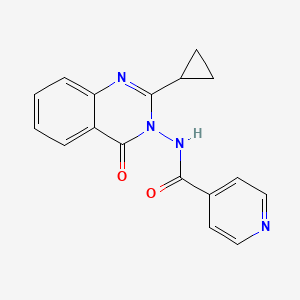
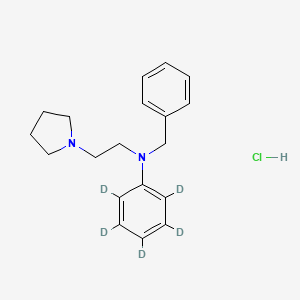
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
